Ethyl3-iminobutanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-iminobutanoatehydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a hydrochloride salt of ethyl 3-iminobutanoate, which is an ester derivative of 3-aminobutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl3-iminobutanoatehydrochloride can be synthesized through the esterification of 3-aminobutanoic acid with ethanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process. The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification methods such as preparative high-performance liquid chromatography (prep-HPLC) can further enhance the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl3-iminobutanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-iminobutanoic acid.
Reduction: Formation of ethyl 3-aminobutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl3-iminobutanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of ethyl3-iminobutanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its ester and amine groups allow it to participate in hydrogen bonding and other interactions with biological molecules, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl3-iminobutanoatehydrochloride can be compared with other similar compounds such as:
Ethyl 3-aminobutanoate: Lacks the hydrochloride group, which may affect its solubility and reactivity.
3-Aminobutanoic acid: The parent compound, which lacks the ester group and has different chemical properties.
Ethyl 3-aminobutyrate: A similar ester derivative with slight variations in structure and reactivity.
The uniqueness of this compound lies in its combination of ester and amine functionalities, which provide it with distinct chemical and biological properties .
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
ethyl 3-iminobutanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-9-6(8)4-5(2)7;/h7H,3-4H2,1-2H3;1H |
InChI Key |
YWFIJWZRDNFCKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.